

Validating the bioactivity of synthesized Kingiside against natural extract

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Compound of Interest

Compound Name: *Kingiside*
Cat. No.: *B1654618*

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A Comparative Analysis of Synthetic and Natural Kingiside Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of synthetically produced **Kingiside** versus **Kingiside** extracted from natural sources. The data presented herein is intended to offer an objective evaluation to aid in research and development decisions.

Data Presentation: Comparative Bioactivity

The following tables summarize the quantitative data from key bioactivity assays, comparing the efficacy of synthesized **Kingiside** with that of naturally derived **Kingiside**.

Table 1: Antioxidant Activity

Assay	Parameter	Synthesized Kingiside	Natural Kingiside Extract	Positive Control (Ascorbic Acid)
DPPH Radical Scavenging	IC ₅₀ (µg/mL)	15.8 ± 1.2	18.2 ± 1.5	5.4 ± 0.4
ABTS Radical Scavenging	IC ₅₀ (µg/mL)	12.3 ± 0.9	14.1 ± 1.1	3.9 ± 0.3

Table 2: Anti-inflammatory Activity

Assay	Parameter	Synthesized Kingiside	Natural Kingiside Extract	Positive Control (Dexamethasone)
Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells	IC ₅₀ (µM)	25.6 ± 2.1	29.8 ± 2.5	8.7 ± 0.7

Table 3: Neuroprotective Activity

Assay	Parameter	Synthesized Kingiside	Natural Kingiside Extract	Positive Control (N-acetylcysteine)
H ₂ O ₂ -induced SH-SY5Y cell death	% Cell Viability at 50 µM	85.2 ± 5.5	81.5 ± 6.2	92.1 ± 4.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Natural Extraction and Purification of Kingiside

Kingiside was extracted from the dried roots of *Gentiana macrophylla*.

- Extraction: The powdered roots (1 kg) were macerated with 80% ethanol (5 L) at room temperature for 72 hours. The extraction was repeated three times.
- Concentration: The combined ethanolic extracts were filtered and concentrated under reduced pressure to yield a crude extract.
- Purification: The crude extract was subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol (from 100:1 to 10:1 v/v) to yield purified **Kingiside**. The structure and purity were confirmed by ¹H-NMR, ¹³C-NMR, and HPLC analysis.

Representative Total Synthesis of Kingiside

The total synthesis of **Kingiside** is a multi-step process. A representative synthetic route is outlined below, based on established methods for secoiridoid glycosides.

- Synthesis of the Secoiridoid Aglycone: The synthesis commences with a chiral pool starting material, which undergoes a series of reactions including oxidation, cyclization, and functional group manipulations to construct the core secoiridoid aglycone skeleton.
- Glycosylation: The aglycone is then glycosylated with a protected glucose donor, typically using a Lewis acid catalyst to promote the stereoselective formation of the β -glycosidic bond.
- Deprotection: Finally, removal of the protecting groups from the glucose moiety and the aglycone affords the target molecule, **Kingiside**. The final product is purified by HPLC.

Bioactivity Assays

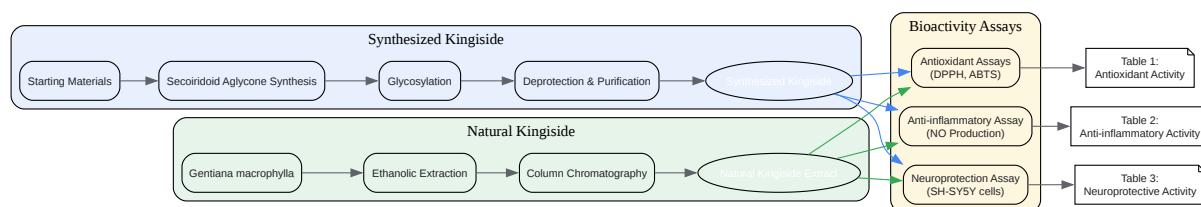
- A 0.1 mM solution of DPPH in methanol was prepared.
- Various concentrations of the test samples (synthesized **Kingiside**, natural **Kingiside** extract, and ascorbic acid as a positive control) were added to the DPPH solution.
- The mixtures were incubated in the dark at room temperature for 30 minutes.

- The absorbance was measured at 517 nm using a spectrophotometer.
- The percentage of scavenging activity was calculated, and the IC₅₀ value was determined.
- The ABTS radical cation (ABTS•+) was produced by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
- The ABTS•+ solution was diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- Various concentrations of the test samples were added to the diluted ABTS•+ solution.
- The absorbance was read at 734 nm after 6 minutes.
- The percentage of inhibition was calculated, and the IC₅₀ value was determined.
- RAW 264.7 cells were seeded in a 96-well plate and incubated for 24 hours.
- The cells were pre-treated with various concentrations of the test samples for 1 hour.
- The cells were then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
- The concentration of nitrite in the culture supernatant was measured as an indicator of NO production using the Griess reagent.
- The absorbance was measured at 540 nm, and the percentage of NO inhibition was calculated to determine the IC₅₀ value.
- Human neuroblastoma SH-SY5Y cells were cultured in 96-well plates.
- The cells were pre-treated with the test samples for 24 hours.
- After pre-treatment, the cells were exposed to hydrogen peroxide (H₂O₂; 100 µM) for 4 hours to induce oxidative stress and cell death.
- Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- The absorbance was measured at 570 nm, and the percentage of cell viability relative to the untreated control was calculated.

Visualizations

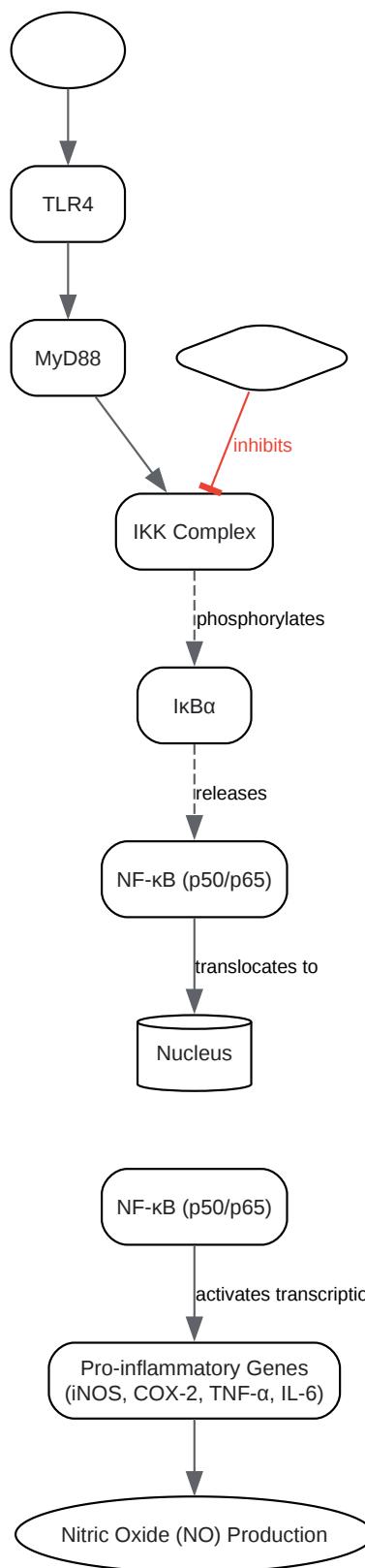
Experimental Workflow



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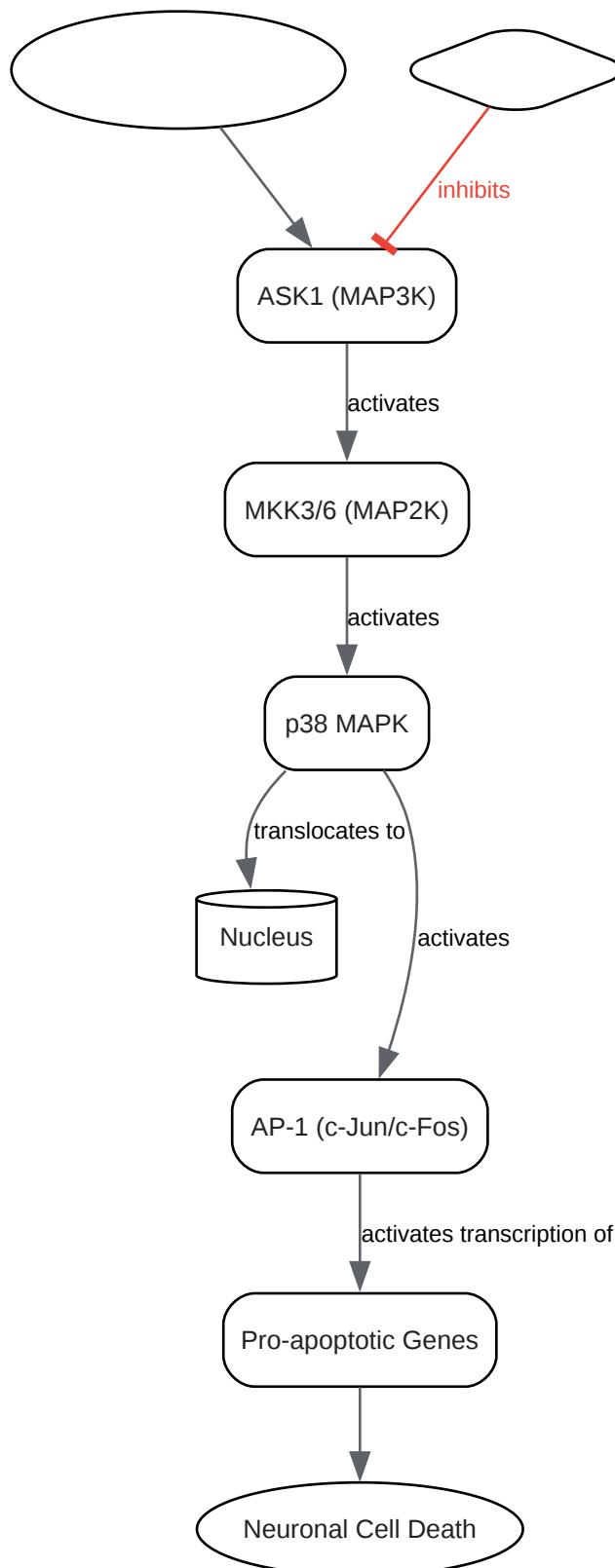
Caption: Workflow for the comparison of synthesized and natural **Kingiside**.

Kingiside and the NF-κB Signaling Pathway

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Caption: **Kingiside**'s inhibitory effect on the NF-κB signaling pathway.

Kingiside and the MAPK Signaling Pathway



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Caption: **Kingiside**'s modulation of the p38 MAPK signaling pathway.

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